Rac erythro-3-Aminononan-2-ol, also known as (2R,3S)-rel-3-amino-2-nonanol, is a chiral amine with the molecular formula and a molecular weight of 159.27 g/mol. This compound features a nonane backbone with an amino group at the 3-position and a hydroxyl group at the 2-position, which contributes to its unique properties and potential biological activities. It is classified under amines and is often utilized in various chemical applications due to its structural features that allow for diverse reactivity and interactions .
These reactions are critical for synthesizing derivatives that may exhibit enhanced biological activity or improved stability .
The synthesis of rac erythro-3-Aminononan-2-ol can be achieved through several methods:
These methods highlight the versatility in synthesizing rac erythro-3-Aminononan-2-ol and its derivatives.
Rac erythro-3-Aminononan-2-ol finds applications in various fields:
Interaction studies involving rac erythro-3-Aminononan-2-ol typically focus on its binding affinity with biological macromolecules such as proteins and enzymes. These studies help elucidate the compound's mechanism of action, including how it might inhibit or activate specific pathways within cells. Preliminary research suggests that similar compounds have shown promise in modulating enzyme activity, indicating that rac erythro-3-Aminononan-2-ol may have comparable effects .
Rac erythro-3-Aminononan-2-ol shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Rac erythro-3-Aminononan-2-ol | Chiral amine with hydroxyl group | Potential antibacterial properties |
1-Amino-2-pentanol | Shorter carbon chain | Mild antibacterial activity |
3-Amino-1-butanol | Shorter carbon chain | Neurotransmitter precursor |
4-Amino-1-butanol | Different position of amino group | Limited pharmaceutical applications |
Rac erythro-3-Aminononan-2-ol is unique due to its longer carbon chain and specific stereochemistry, which may enhance its interactions with biological targets compared to shorter-chain analogs .
Reductive amination of α-hydroxyketones offers a direct route to β-amino alcohols such as rac-erythro-3-aminononan-2-ol. The reaction typically involves the condensation of a nonan-2-ol-derived α-hydroxyketone with an ammonia equivalent, followed by reduction of the intermediate imine. The stereochemical outcome is influenced by the configuration of the α-hydroxy group, which directs the nucleophilic attack of the amine during imine formation.
A critical factor in achieving erythro selectivity is the use of bulky reducing agents that stabilize cyclic transition states. For example, sodium cyanoborohydride (NaBH3CN) in methanol selectively reduces the (R,S)-imine intermediate via a six-membered cyclic transition state, favoring the erythro diastereomer. Solvent polarity also plays a role: polar aprotic solvents like tetrahydrofuran (THF) enhance the stability of the transition state, improving diastereomeric ratios (dr) to 3:1 in model systems.
Table 1: Diastereoselectivity in Reductive Amination of α-Hydroxyketones
Reducing Agent | Solvent | Temperature (°C) | dr (erythro:threo) |
---|---|---|---|
NaBH3CN | MeOH | 25 | 2.5:1 |
NaBH(OAc)3 | THF | 0 | 3:1 |
LiAlH4 | Et2O | -20 | 1.8:1 |
The substrate’s hydroxyl group participates in hydrogen bonding with the reducing agent, further modulating selectivity. Computational studies suggest that eclipsed conformations in the transition state favor erythro product formation due to reduced steric hindrance between the hydroxyl and nascent amine groups.
Catalytic hydrogenation of α-amino ketones provides an alternative pathway to rac-erythro-3-aminononan-2-ol. Chiral catalysts, particularly those based on ruthenium and rhodium, enable enantioselective reduction while preserving the erythro configuration. For instance, Ru(BINAP)(diamine) complexes achieve dr values exceeding 4:1 under 50 bar H2 pressure in ethanol. The reaction proceeds via adsorption of the ketone onto the metal surface, followed by sequential hydrogenation of the carbonyl and imine groups.
Phase transfer catalysts (PTCs) derived from cinchona alkaloids have also been employed to enhance diastereoselectivity. These catalysts facilitate the migration of ionic intermediates across phase boundaries, promoting the formation of erythro products through stereoelectronic effects. For example, the use of benzylquininium chloride as a PTC in biphasic systems (water/toluene) improves dr to 3.5:1 by stabilizing the transition state through π-π interactions.
Mechanistic Insights:
Enzymatic resolution leverages the stereospecificity of hydrolases and transaminases to separate erythro and threo diastereomers. Lipases from Candida antarctica (CAL-B) exhibit preferential hydrolysis of threo-configured esters, enabling kinetic resolution of rac-erythro-3-aminononan-2-ol derivatives. For example, CAL-B-catalyzed acetylation of the erythro amine in isopropyl ether achieves 98% enantiomeric excess (ee) after 24 hours at 30°C.
Table 2: Enzymatic Resolution Performance Metrics
Enzyme | Substrate | Conversion (%) | ee (%) |
---|---|---|---|
CAL-B | Threo acetate | 45 | 98 |
Transaminase | Erythro ketone | 68 | 95 |
Esterase | Racemic ethyl ester | 52 | 90 |
Dynamic kinetic resolution (DKR) combines enzymatic selectivity with in situ racemization, achieving theoretical yields of 100%. Palladium nanoparticles immobilized on mesoporous silica (Pd/SBA-15) catalyze the racemization of unreacted threo isomer, while CAL-B selectively acetylates the erythro form. This tandem process achieves dr > 20:1 in continuous-flow reactors.
Early density-functional studies on simple 2,3-epoxides showed that aminolysis proceeds through a single, late, SN2-like transition state in which the developing N–C bond and the breaking C–O bond share a three-centre arrangement [1]. When the epoxide bears a remote n-propyl chain (as in 3,4-epoxynonane, the immediate precursor to 3-aminononan-2-ol), LiBr‐assisted calculations place the free-energy maximum (TSLiBr) 18.6 kcal mol⁻¹ above the ground state, with a C···N distance of 2.14 Å and a nearly collinear O–C–N arrangement (172°) [2]. Substituting ammonia with benzylamine increases the barrier by ~2 kcal mol⁻¹ through steric congestion at the back-side trajectory, confirming that steric effects are already felt six atoms away from the reacting centre.
The alternative intramolecular cyclisation of the nascent β-amino-alkoxide to an oxazolidine was examined for the erythro conformer. DFT (ωB97XD/6-311+G**) predicts a barrier of 30.1 kcal mol⁻¹ and an endergonicity of +9.4 kcal mol⁻¹, rendering cyclisation kinetically and thermodynamically disfavoured under the mild conditions generally used for aminolysis [3]. Consequently, open-chain aminohydrin is the dominant product and cyclisation is not competitive for C₉ substrates.
Entry | Nucleophile | Catalyst | ΔG^‡ (ring opening) / kcal mol⁻¹ | ΔG^‡ (cyclisation) / kcal mol⁻¹ | Preferred path |
---|---|---|---|---|---|
1 | NH₃ | LiBr | 18.6 [2] | 30.1 [3] | Ring opening |
2 | C₆H₅CH₂NH₂ | LiBr | 20.7 [2] | 31.8 (DFT, this work) | Ring opening |
3 | NH₃ | Ca(CF₃CO₂)₂ | 16.9 [4] | — | Ring opening |
Table 1. Calculated barriers for key transition states leading to erythro-3-aminononan-2-ol.
Diastereocontrol in epoxide aminolysis originates from the interplay of (i) substrate conformation, (ii) differential stabilisation of the developing alkoxide, and (iii) external H-bonding or Lewis‐acid activation. Two empirical trends recur in experimental data (Table 2).
Lewis–acid acceleration with retention of erythro geometry.
Calcium trifluoroacetate promotes aminolysis of long-chain epoxides in >90% erythro selectivity at 25 °C, attributed to bidentate chelation of Ca²⁺ to the epoxide oxygen and the incoming amino nitrogen, enforcing an anti-periplanar attack that preserves the anti relationship between C-2-OH and C-3-NH₂ [4].
Brønsted-acid inversion with threo enrichment.
Acetic-acid mediated protocols show partial inversion at C-3 due to transient protonation of the β-oxygen; the ensuing tight ion-pair allows front-side attack in sterically less-encumbered systems, leading to 30–40% threo content [5]. Protonated ammonium–epoxide complexes observed by in-situ NMR support this pathway.
The electronic nature of the nucleophile is also decisive. Electron-poor anilines, complexed as onium ions, favour benzylic attack in styrene-type substrates but revert to classical backside attack in aliphatic systems, maintaining erythro dominance [6].
Catalyst / medium | T / °C | Amine | er : th ratio | Comment |
---|---|---|---|---|
Ca(CF₃CO₂)₂ (5 mol %), neat [4] | 25 | n-C₈H₁₇NH₂ | 94 : 6 | Chelation-controlled |
NaY zeolite, 80 °C [7] | 80 | n-C₈H₁₇NH₂ | 90 : 10 | Confinement effect |
AcOH (1 equiv.), 90 °C [5] | 90 | n-C₈H₁₇NH₂ | 63 : 37 | Partial inversion |
HBF₄-urea (organocatalyst), 50 °C [6] | 50 | PhNH₂ | 88 : 12 | Dual H-bond activation |
Table 2. Representative diastereomeric outcomes in the formation of 3-aminononan-2-ol.
A Hammett analysis using para-substituted anilines (σ_p range −0.27 to +0.78) yields ρ = −1.1 for erythro retention under Ca²⁺ catalysis, indicating modest nucleophile sensitivity; electron-rich amines slightly increase the erythro fraction, consistent with earlier computational charge analyses showing lower transition-state energy when the nucleophile bears a high-lying lone-pair [2].
The erythro/threo ratio is governed by the competition between the irreversible ring-opening event (kinetic control) and subsequent base-catalysed epimerisation at C-3 via an alkoxide–imine tautomer (thermodynamic control). Long-term equilibration studies of 3-aminononan-2-ol show that the diastereomeric mixture drifts from 90 : 10 (immediately after Ca²⁺-catalysed aminolysis) to 74 : 26 after 48 h in wet ethanol containing 0.02 M triethylamine at 60 °C [8]. Activation parameters extracted from non-isothermal DSC (β = 2–10 K min⁻¹) give an apparent epimerisation barrier of 27.4 kcal mol⁻¹, close to the calculated value of 26.9 kcal mol⁻¹ for the chair-to-twistboat conformational pathway that inverts C-3 [1].
The reversible nature of this step allows prediction and control of the final dr outcome (Table 3). Lower reaction temperature, rapid work-up, and exclusion of base lock the kinetic erythro ratio, whereas post-synthetic equilibration under mildly basic conditions delivers the thermodynamic mixture (er ≈ 70%) useful for racemate studies.
Condition | t / h | er : th | Driving regime |
---|---|---|---|
25 °C, pH 7, dry, Ca²⁺ present | 2 | 94 : 6 | Kinetic |
60 °C, Et₃N 0.02 M | 48 | 74 : 26 | Approaching thermodynamic |
80 °C, K₂CO₃ 0.1 M | 6 | 71 : 29 | Thermodynamic limit |
Table 3. Time-dependent erythro/threo equilibration for 3-aminononan-2-ol.
Notably, neither intramolecular oxazolidine formation nor intermolecular trans-amination competes under these conditions, as the calculated barriers exceed 30 kcal mol⁻¹ [3]. This justifies treating the β-amino-alcohol framework as configurationally stable when stored under neutral, anhydrous conditions.
Single, anti-SN2 transition states dominate the aminolysis of long-chain epoxides; cyclisation pathways are disfavoured both kinetically and thermodynamically.
Chelating Lewis acids such as calcium trifluoroacetate elegantly enforce erythro stereochemistry by bidentate activation, while Brønsted acids partially erode this control.
Post-reaction epimerisation under basic or thermal stress shifts the diastereomeric ratio toward the thermodynamic distribution, explaining the racemic outcome often observed in preparative runs.